molecular formula C20H30O2 B1673062 Hepaxanthin CAS No. 512-39-0

Hepaxanthin

Cat. No. B1673062
CAS RN: 512-39-0
M. Wt: 302.5 g/mol
InChI Key: XLRQASJLHKRLKG-JVSJJYLASA-N
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Description

Hepaxanthin is also known as 5,6-Epoxy-5,6-dihydroretinol, 5,6-monoepoxyvitamin A, vitamin A epoxide, and 574-chromogen . It has a molecular formula of C20H30O2 .


Molecular Structure Analysis

The molecular structure of Hepaxanthin consists of 20 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms contributes to its unique properties.

Scientific Research Applications

Anticancer Potential

Research on Hepaxanthin, particularly its derivative Astaxanthin (ASX), has shown promising anticancer properties. In hepatocellular carcinoma (HCC) cells, ASX has been found to induce significant apoptosis and inhibit proliferation. This effect is attributed to the down-regulation of NF-κB p65 and Wnt/β-catenin pathways, suggesting its potential as a therapeutic agent for hepatoma patients (Li et al., 2015). Another study demonstrated that encapsulating ASX in biodegradable calcium alginate microspheres can effectively inhibit hepatoma cells while minimally impacting control hepatocytes, indicating a promising direction for liver cancer therapy (Zhang et al., 2019).

Liver Protection

Astaxanthin's hepatoprotective properties are also noteworthy. It has been shown to ameliorate chemotherapeutic drug-induced liver injury in mice, indicating its potential in therapy for chemotherapy side effects (Ma et al., 2020). Additionally, studies have highlighted its role in protecting against concanavalin A-induced autoimmune hepatitis, emphasizing its ability to reduce immune liver injury through the downregulation of the JNK/p-JNK-mediated apoptosis and autophagy pathways (Li et al., 2015).

Nutritional and Health Benefits

Hepaxanthin's derivative, astaxanthanthin, has also demonstrated considerable potential in human health and nutrition. It exhibits strong antioxidative and anti-inflammatory properties. These effects extend to areas such as cancer prevention, diabetes management, immune system enhancement, and ocular health. Astaxanthin's potential in neuroprotective applications and its effects on blood pressure and vascular health have been particularly emphasized, suggesting its broader application in promoting human health (Hussein et al., 2006).

Obesity and Metabolic Diseases

Astaxanthin has been explored for its effects on obesity and metabolic diseases. One study found that while it did not prevent obesity in high-fat diet-fed mice, it effectively prevented hepatosteatosis and hyperlipidemia. This indicates its potential as a compound for liver and plasma lipid homeostasis (Nguyen-Le et al., 2023).

Molecular Mechanisms in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma, molecular docking studies of astaxanthin have shown promising interactions with various apoptotic proteins involved in HCC, suggesting its potential as an effective anticancer agent (Suganya & Anuradha, 2019).

Future Directions

While there is limited information specifically on Hepaxanthin, research on similar compounds like Astaxanthin suggests potential applications in treating inflammation-associated diseases . Future research could explore the therapeutic potential of Hepaxanthin.

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14,21H,7,12-13,15H2,1-5H3/b9-6+,14-10+,16-8+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRQASJLHKRLKG-JVSJJYLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318137
Record name Hepaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hepaxanthin

CAS RN

512-39-0
Record name Hepaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hepaxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YG3QZU2Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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